Milbemycin A4 oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

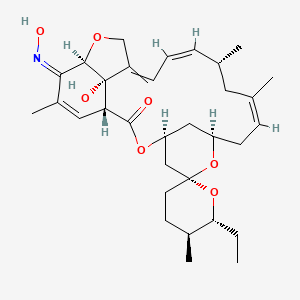

C32H45NO7 |

|---|---|

Poids moléculaire |

555.7 g/mol |

Nom IUPAC |

(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7-,20-10-,23-9?,33-28-/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1 |

Clé InChI |

YCAZFHUABUMOIM-JPUDHHMSSA-N |

SMILES isomérique |

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)/C)C |

SMILES canonique |

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C |

Origine du produit |

United States |

Foundational & Exploratory

Milbemycin A4 Oxime: A Technical Guide to Its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milbemycin A4 oxime is a potent semi-synthetic macrolide antiparasitic agent, derived from the natural product Milbemycin A4.[1] Milbemycin A4 is a secondary metabolite produced by fermentation of soil-dwelling actinomycetes of the genus Streptomyces, notably Streptomyces hygroscopicus and Streptomyces bingchenggensis.[2][3] This technical guide provides an in-depth overview of the discovery, isolation, and chemical conversion of Milbemycin A4 to its oxime derivative. It includes detailed experimental protocols for fermentation, extraction, purification, and chemical synthesis, alongside quantitative data and visual representations of key processes to aid in research and development efforts.

Discovery and Producing Organisms

The milbemycins are a class of 16-membered macrocyclic lactones first discovered in the 1970s from the fermentation broth of Streptomyces hygroscopicus subsp. aureolacrimosus.[4] These compounds exhibited potent acaricidal and insecticidal activities. Subsequent research has identified several other Streptomyces species, such as Streptomyces bingchenggensis, as producers of milbemycins.[2] Milbemycin A4, along with the structurally similar Milbemycin A3, are typically the major components produced during fermentation.[5] Milbemycin oxime is a semi-synthetic derivative created to enhance its biological activity profile.[1] It is primarily a mixture of Milbemycin A3 oxime and this compound.[6]

Biosynthesis of Milbemycin A4

The biosynthesis of milbemycins in Streptomyces is a complex process involving polyketide synthase (PKS) pathways. The backbone of Milbemycin A4 is assembled from acetate and propionate precursor units. Specifically, the biosynthesis involves the condensation of seven malonyl-CoA extender units and five methylmalonyl-CoA extender units, initiated by a starter unit derived from propionate.[2][5] The polyketide chain then undergoes a series of modifications, including cyclization and tailoring reactions, to yield the final Milbemycin A4 structure.

Caption: Biosynthetic pathway of Milbemycin A4.

Fermentation for Milbemycin A4 Production

The production of Milbemycin A4 is achieved through submerged fermentation of a selected Streptomyces strain. The yield of milbemycins is highly dependent on the fermentation medium composition and culture conditions.

Fermentation Medium

The following table summarizes a typical fermentation medium for Streptomyces species for milbemycin production.

| Component | Concentration (g/L) | Purpose |

| Carbon Sources | ||

| Sucrose or Molasses | 20 - 200 | Primary carbon and energy source |

| Nitrogen Sources | ||

| Yeast Extract or Peptone | 2 - 12 | Source of nitrogen and growth factors |

| Skim Milk or Corn Pulp | 2 - 11 | Complex nitrogen source |

| Soybean Cake Powder | 2 - 11 | Complex nitrogen source |

| Cottonseed Cake Powder | 5 - 15 | Complex nitrogen source |

| Minerals and Salts | ||

| K₂HPO₄ | 0.5 - 1 | Phosphate source and pH buffer |

| FeSO₄·7H₂O | 0.05 - 0.1 | Trace metal |

| ZnSO₄ | 0.005 - 0.02 | Trace metal |

| CaCO₃ | 1 - 5 | pH buffer |

| CuSO₄ | 0.01 - 0.05 | Trace metal |

| Na₂MoO₄ | 0.1 - 0.5 | Trace metal |

Fermentation Protocol

-

Inoculum Preparation: A seed culture is prepared by inoculating a suitable seed medium with spores or a vegetative mycelial suspension of the Streptomyces strain. The seed culture is incubated at 28°C for 24-48 hours with shaking.

-

Production Fermentation: The production medium is inoculated with the seed culture (typically 5-10% v/v).

-

Fermentation Conditions: The fermentation is carried out in a bioreactor under the following conditions:

-

Temperature: 25-35°C

-

pH: Maintained between 6.0 and 8.0

-

Aeration: 0.5 - 1.0 vvm (volume of air per volume of medium per minute)

-

Agitation: Sufficient to maintain dissolved oxygen levels above 35%

-

Duration: 300 - 360 hours

-

-

Monitoring: The fermentation is monitored for pH, dissolved oxygen, substrate consumption, and milbemycin production. Milbemycin titers can be determined by HPLC analysis of the fermentation broth.

Fermentation Yields

The yield of milbemycins can vary significantly depending on the strain and fermentation conditions. Engineered strains of Streptomyces bingchenggensis have been reported to produce total milbemycin titers up to 3417.88 mg/L.[5]

Isolation and Purification of Milbemycin A4

Following fermentation, Milbemycin A4 is isolated from the fermentation broth. As milbemycins are primarily intracellular, the process begins with the separation of the mycelia.

Extraction

A common method for the extraction of milbemycins involves solvent extraction.[7][8] An alternative, more environmentally friendly method utilizes supercritical CO₂ extraction.[7]

Solvent Extraction Protocol:

-

Mycelia Separation: The fermentation broth is filtered or centrifuged to separate the mycelial cake from the supernatant.

-

Extraction: The mycelial cake is extracted with a water-miscible organic solvent such as acetone or methanol.

-

Concentration: The solvent is removed under reduced pressure to yield a concentrated extract.

-

Liquid-Liquid Extraction: The concentrate is then subjected to liquid-liquid extraction with a non-polar solvent like ethyl acetate or n-hexane to further purify the milbemycins.

Supercritical CO₂ Extraction Protocol:

-

Mycelia Preparation: The separated mycelial cake is freeze-dried.

-

Extraction: The lyophilized mycelium is extracted with supercritical CO₂ at a pressure of 10-81 MPa and a temperature of 35-80°C.[7]

-

Collection: The CO₂ extract is collected and the milbemycins are then extracted from it using a small volume of methanol.

Purification

The crude extract is further purified using chromatographic techniques.

Purification Protocol:

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel.

-

Elution: A gradient of non-polar to polar solvents (e.g., n-hexane and ethyl acetate) is used to elute the milbemycins.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing Milbemycin A4.

-

Crystallization: The purified Milbemycin A4 can be crystallized from a suitable solvent system.

Synthesis of this compound

This compound is synthesized from Milbemycin A4 in a two-step process: oxidation of the C5 hydroxyl group to a ketone, followed by oximation.[6][9]

Caption: Synthesis of this compound.

Oxidation of Milbemycin A4

Protocol:

-

Reaction Setup: Milbemycin A4 is dissolved in a suitable solvent, such as dichloromethane.

-

Oxidizing Agent: An oxidizing agent, such as manganese dioxide (MnO₂), is added to the solution.[6]

-

Reaction Conditions: The reaction is stirred at room temperature until the oxidation is complete, as monitored by TLC or HPLC.

-

Workup: The reaction mixture is filtered to remove the oxidizing agent, and the solvent is evaporated to yield 5-keto-milbemycin A4.

Oximation of 5-Keto-milbemycin A4

Protocol:

-

Reaction Setup: 5-keto-milbemycin A4 is dissolved in a mixture of methanol and dioxane.

-

Oximation Reagent: An aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl) is added dropwise to the solution.[9]

-

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.[9]

-

Workup: The reaction mixture is concentrated, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The crude this compound is purified by silica gel column chromatography.

Synthesis Yields

The yields for the oxidation and oximation steps are typically high, often exceeding 80-90% for each step.[9]

Characterization of Milbemycin A4 and this compound

The structures of Milbemycin A4 and this compound are confirmed using various analytical techniques.

| Technique | Purpose |

| HPLC | Purity determination and quantification |

| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation |

| NMR Spectroscopy (¹H, ¹³C) | Detailed structural elucidation |

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Appearance |

| Milbemycin A4 | C₃₂H₄₄O₇ | 540.7 | White solid |

| This compound | C₃₂H₄₅NO₇ | 555.7 | White solid |

Overall Workflow

The following diagram illustrates the complete workflow from Streptomyces fermentation to the final purified this compound.

Caption: Overall workflow for this compound production.

Conclusion

The production of this compound is a multi-step process that begins with the fermentation of Streptomyces species to produce Milbemycin A4. This is followed by a series of extraction and purification steps to isolate the natural product. Finally, a two-step chemical synthesis converts Milbemycin A4 into its more potent oxime derivative. This guide provides a comprehensive overview of the key methodologies and data associated with this process, serving as a valuable resource for researchers and professionals in the field of drug discovery and development. Further optimization of fermentation and synthesis protocols can lead to improved yields and more efficient production of this important antiparasitic agent.

References

- 1. uniscience.co.kr [uniscience.co.kr]

- 2. Characterization of a pathway-specific activator of milbemycin biosynthesis and improved milbemycin production by its overexpression in Streptomyces bingchenggensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. exodocientifica.com.br [exodocientifica.com.br]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. EP2886640A1 - Process for isolation of milbemycins A3 and A4 - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Biosynthetic Pathway of Milbemycin A3 and A4 Precursors

This guide provides a comprehensive overview of the biosynthetic pathway leading to the formation of milbemycin A3 and A4 precursors for researchers, scientists, and drug development professionals. It delves into the core metabolic pathways, enzymatic steps, and quantitative data derived from key experiments. Detailed experimental protocols and visual representations of the biosynthetic logic are included to facilitate a deeper understanding and further research in this field.

Core Biosynthetic Pathway of Milbemycin A3 and A4

Milbemycins are a group of 16-membered macrocyclic lactones produced by several species of Streptomyces, with Streptomyces bingchenggensis and Streptomyces hygroscopicus being notable producers.[1][2] The core structure of milbemycins is assembled by a type I polyketide synthase (PKS) from simple acyl-CoA precursors. The variation between milbemycin A3 and A4 arises from the selection of the starter unit by the PKS loading module.

The biosynthesis of these precursors is intricately linked to the central carbon metabolism of the producing organism. The primary precursors for the biosynthesis of milbemycin A3 and A4 are:

-

Starter Units:

-

Extender Units:

The availability and ratio of these precursors are critical determinants of the final milbemycin titer and the relative proportion of A3 and A4 analogues.

Visualization of the Precursor Biosynthetic Pathway

The following diagram illustrates the flow of metabolites from central carbon metabolism to the key acyl-CoA precursors for milbemycin biosynthesis.

Quantitative Data on Precursor Supply and Milbemycin Titer

Metabolic engineering efforts have focused on modulating the intracellular concentrations of acyl-CoA precursors to improve milbemycin production and control the A3/A4 ratio. The following tables summarize key quantitative data from studies on engineered Streptomyces bingchenggensis strains.

Milbemycin Titers and A4:A3 Ratios in Engineered Strains

| Strain | Genetic Modification | Total Milbemycin Titer (mg/L) | A4:A3 Ratio | Reference |

| BC-101-4 (Wild-type) | - | ~1200 | 1.0 | [3] |

| BC04 (High-yielding) | Random mutagenesis of BC-101-4 | ~2500 | 9.0 | [3] |

| BC04-RPs-2Pc | Overexpression of PCC with P2 promoter in BC04 | 3223.97 | 7.3 | [3] |

| BC04-RAPs-3Pc | Coordinated overexpression of ACC and PCC in BC04 | 3417.88 | 3.3 | [3] |

Intracellular Acyl-CoA Concentrations

| Strain | Acetyl-CoA (nmol/g DCW) | Propionyl-CoA (nmol/g DCW) | Malonyl-CoA (nmol/g DCW) | Methylmalonyl-CoA (nmol/g DCW) | Reference |

| BC-101-4 (Day 6) | ~15 | ~5 | ~2.5 | ~10 | [3] |

| BC04 (Day 6) | ~20 | ~10 | ~3 | ~15 | [3] |

| BC04-RPs-2Pc (Day 6) | Not reported | ~33 | Not reported | ~37 | [3] |

Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | Organism | Reference |

| Malonyl-CoA:ACP Transacylase (MCAT) | Malonyl-CoA | 60 | S. coelicolor | |

| Malonyl-CoA:ACP Transacylase (MCAT) | Acyl Carrier Protein (ACP) | 73 | S. coelicolor | |

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 290 | Human (for reference) |

Experimental Protocols

This section outlines the methodologies for key experiments commonly employed in the study and engineering of the milbemycin biosynthetic pathway.

Gene Knockout in Streptomyces using REDIRECT Technology

This protocol describes a general method for targeted gene disruption in Streptomyces based on λ-Red-mediated recombination.

-

Design of Disruption Cassette: A disruption cassette containing an antibiotic resistance gene (e.g., apramycin resistance, apr) flanked by FLP recognition target (FRT) sites is amplified by PCR. The primers used for this amplification contain 39-nucleotide extensions homologous to the regions immediately upstream and downstream of the target gene to be deleted in the Streptomyces genome.

-

PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the disruption cassette with the flanking homology arms.

-

Purification of the PCR Product: Purify the PCR product using a commercial kit to remove primers, dNTPs, and polymerase.

-

Electroporation into E. coli BW25113/pIJ790: Prepare electrocompetent E. coli BW25113 cells carrying the pIJ790 plasmid, which expresses the λ-Red recombinase. Electroporate the purified PCR product into these cells.

-

Selection of Recombinants: Plate the transformed cells on media containing the appropriate antibiotic to select for colonies where the PCR product has recombined with a cosmid carrying the target gene region.

-

Conjugation into Streptomyces: Transfer the recombinant cosmid from E. coli to the desired Streptomyces strain via intergeneric conjugation.

-

Selection of Exconjugants: Select for Streptomyces exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the target gene with the disruption cassette.

-

Verification: Verify the gene knockout by PCR analysis of genomic DNA from the exconjugants.

Extraction and Quantification of Milbemycins and Acyl-CoA Precursors

Milbemycin Extraction and HPLC Analysis:

-

Sample Preparation: Centrifuge the fermentation broth to separate the mycelium and supernatant.

-

Extraction: Extract the milbemycins from the mycelium and supernatant using an organic solvent such as ethyl acetate or a mixture of methanol and acetone.[5]

-

Solvent Evaporation: Evaporate the organic solvent under reduced pressure.

-

Resuspension: Resuspend the dried extract in a suitable solvent, such as methanol, for HPLC analysis.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid) is typically used.[5]

-

Detection: UV detection at a wavelength of 245 nm.

-

Quantification: Compare the peak areas of the samples to a standard curve of purified milbemycin A3 and A4.

-

Acyl-CoA Precursor Extraction and Analysis:

-

Quenching and Extraction: Rapidly quench metabolic activity and extract the acyl-CoAs from the mycelium using a cold solvent mixture, often containing acetonitrile and formic acid.

-

Centrifugation and Supernatant Collection: Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the acyl-CoAs.

-

LC-MS/MS Analysis: Analyze the extracted acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate identification and quantification.

Visualizations of Experimental and Logical Workflows

Experimental Workflow for Improving Milbemycin A3/A4 Ratio

The following diagram outlines a typical experimental workflow for engineering Streptomyces to achieve a desired ratio of milbemycin A3 and A4.

Logical Relationship of Precursor Supply and Milbemycin A3/A4 Output

This diagram illustrates the logical connections between the availability of starter units and the resulting milbemycin products.

References

- 1. Propionyl-CoA carboxylase from Streptomyces coelicolor A3(2): cloning of the gene encoding the biotin-containing subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improving the substrate binding of acetyl-CoA carboxylase (AccB) from Streptomyces antibioticus through computational enzyme engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic and structural analysis of a new group of Acyl-CoA carboxylases found in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal Structures and Mutational Analyses of Acyl-CoA Carboxylase β Subunit of Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis and Structural Elucidation of Milbemycin A4 Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic analysis and structural elucidation of Milbemycin A4 oxime, a potent semi-synthetic macrocyclic lactone. As the primary active component in the widely used veterinary antiparasitic agent, Milbemycin oxime, a thorough understanding of its structural characteristics is paramount for quality control, impurity profiling, and the development of new derivatives.[1][2][3][4] This document details the key spectroscopic techniques employed in its characterization, presents available data in a structured format, and outlines the experimental protocols for its analysis.

Introduction to this compound

This compound is a 16-membered macrocyclic lactone derived from the natural fermentation product Milbemycin A4, produced by Streptomyces hygroscopicus subsp. aureolacrimosus.[5] The parent compound undergoes a two-step synthesis involving oxidation of the C5 hydroxyl group to a ketone, followed by oximation to yield the final product.[3][6] this compound, in a mixture with its analogue Milbemycin A3 oxime, constitutes the commercial drug Milbemycin oxime, which is highly effective against a broad spectrum of nematodes and mites in animals.[7][8] Its mode of action involves the potentiation of glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[2][4]

Chemical Structure of this compound:

Caption: Simplified representation of the key structural features of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the molecule's carbon skeleton, proton environments, and overall molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural assignment of complex organic molecules like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to determine the precise connectivity of atoms and the stereochemistry of the molecule.

While a complete, publicly available, tabulated dataset of the NMR assignments for this compound is not readily found in the reviewed literature, its structure is confirmed by comparison to the spectra of its parent compound, Milbemycin A4, and related milbemycin derivatives.[9][10][11][12] The key differences in the NMR spectra between Milbemycin A4 and its oxime derivative are observed around the C5 position due to the introduction of the oxime group.

Table 1: Key Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₅NO₇ | [2][5][13] |

| Molecular Weight | 555.7 g/mol | [2][5][13] |

| Appearance | White solid | [2] |

| Purity (by HPLC) | >99% | [2] |

| UV/Vis λmax | 246 nm | [14] |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO. Poor water solubility. | [2][4] |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation patterns, which can aid in the structural confirmation and identification of related impurities and degradation products.[1][15]

The positive ion electrospray ionization (ESI) mass spectrum of this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 556.3. Fragmentation studies would likely reveal characteristic losses of water and other small neutral molecules from the parent ion.

Experimental Protocols

The following sections outline the general experimental methodologies for the spectroscopic analysis of this compound, based on standard practices for the analysis of milbemycin compounds.

Sample Preparation

For NMR analysis, a pure sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. For mass spectrometry, the sample is typically dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL and then introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

NMR Spectroscopy Protocol

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR: Standard parameters are used to acquire the proton spectrum.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to identify all unique carbon signals.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

-

Mass Spectrometry Protocol

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source is typically used.

-

Analysis Mode: Positive ion mode is generally preferred for milbemycins.

-

HRMS: The instrument is calibrated to ensure high mass accuracy for molecular formula determination.

-

Tandem MS (MS/MS): The protonated molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Structural Elucidation Workflow

The process of elucidating the structure of this compound, or confirming its identity, follows a logical workflow that integrates the data from various spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural integrity of this compound is critical to its efficacy and safety as a veterinary pharmaceutical. The combination of advanced spectroscopic techniques, particularly high-field NMR and high-resolution mass spectrometry, provides the necessary tools for its unambiguous characterization. While detailed published datasets for the pure compound are sparse, the established methodologies for the analysis of the milbemycin class of compounds provide a clear framework for its analysis. This guide serves as a comprehensive resource for researchers and professionals involved in the analysis and development of this compound and related compounds.

References

- 1. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]

- 2. uniscience.co.kr [uniscience.co.kr]

- 3. Milbemycin oxime | 129496-10-2 [amp.chemicalbook.com]

- 4. toku-e.com [toku-e.com]

- 5. toku-e.com [toku-e.com]

- 6. bioaustralis.com [bioaustralis.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Milbemycin oxime - Wikipedia [en.wikipedia.org]

- 9. Milbemycins, a new family of macrolide antibiotics. Structure determination of milbemycins D, E, F, G, H, J and K [pubmed.ncbi.nlm.nih.gov]

- 10. Further novel milbemycin antibiotics from Streptomyces sp. E225. Fermentation, isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel series of milbemycin antibiotics from Streptomyces strain E225. II. Isolation, characterization, structure elucidation and solution conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New milbemycin metabolites from the genetically engineered strain Streptomyces bingchenggensis BCJ60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. clearsynth.com [clearsynth.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Milbemycin A4 Oxime on Glutamate-Gated Chloride Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Milbemycin A4 oxime, a key component of the widely used anthelmintic milbemycin oxime, exerts its parasiticidal effects primarily through potent modulation of glutamate-gated chloride channels (GluCls) in invertebrates. These channels, which are ligand-gated ion channels, are crucial for neurotransmission in nematodes and arthropods. This compound acts as a positive allosteric modulator and direct agonist of GluCls, leading to an irreversible opening of the channel. This sustained influx of chloride ions causes hyperpolarization of neuronal and muscular cell membranes, resulting in flaccid paralysis and eventual death of the parasite. This technical guide provides a comprehensive overview of the mechanism of action, supported by available quantitative data, detailed experimental protocols, and illustrative diagrams of the key pathways and workflows.

Introduction

The macrocyclic lactones, including the milbemycin class of compounds, are among the most effective anthelmintics available.[1][2] Their high efficacy and selective toxicity are attributed to their specific interaction with invertebrate glutamate-gated chloride channels (GluCls).[1][2] Milbemycin oxime is a mixture of the oxime derivatives of milbemycin A3 and A4, with the A4 component being predominant.[3] Understanding the precise molecular interactions between this compound and GluCls is critical for optimizing drug efficacy, managing the development of resistance, and discovering novel anthelmintic agents.

Mechanism of Action of this compound on GluCls

This compound's primary mode of action is the potentiation and direct activation of glutamate-gated chloride channels.[4][5] This interaction is distinct from the channel's response to its endogenous ligand, glutamate, which typically induces rapid and transient channel opening followed by desensitization.[2][6]

In contrast, this compound induces a slow, but essentially irreversible, channel opening.[2][6] This prolonged activation leads to a sustained influx of chloride ions into the postsynaptic cells of nematodes, specifically neurons and pharyngeal muscle cells.[1][2] The resulting hyperpolarization of the cell membrane renders the cell unresponsive to excitatory stimuli, leading to flaccid paralysis of the parasite's somatic and pharyngeal muscles.[2][5] This ultimately results in the parasite's inability to feed and maintain its position in the host, leading to its expulsion and death.

Allosteric Modulation

This compound binds to an allosteric site on the GluCl receptor, distinct from the glutamate binding site.[4] This binding event positively modulates the channel's activity, increasing its sensitivity to glutamate. This means that in the presence of this compound, lower concentrations of glutamate are required to activate the channel. Furthermore, this compound can directly gate the channel in the absence of glutamate, acting as an agonist.[5]

Signaling Pathway

The binding of this compound to the GluCl initiates a conformational change in the receptor, leading to the opening of the integral chloride ion channel. The subsequent influx of chloride ions drives the membrane potential to a more negative value, causing hyperpolarization.

Quantitative Data

While specific binding affinity (Kd) and potency (EC50) values for this compound on specific GluCl subtypes are not extensively reported in publicly available literature, data from related compounds and studies on milbemycin resistance provide valuable insights.

| Parameter | Value | Organism/System | GluCl Subunit | Comments | Reference |

| Binding | Abolished | Haemonchus contortus | GluClα3B (AVR-14B) | A G329D substitution in the transmembrane domain eliminates milbemycin A4 binding, indicating this region is critical for interaction. | [7] |

| Binding Affinity (Kd) of [3H]-Ivermectin | 0.35 ± 0.1 nM | Haemonchus contortus expressed in COS-7 cells | GluClα3B | Provides a reference for high-affinity macrocyclic lactone binding to this channel. | [1] |

| EC50 of Ivermectin | ~0.1 ± 1.0 nM | Haemonchus contortus expressed in Xenopus oocytes | GluClα3B | Demonstrates the high potency of a related macrocyclic lactone on this channel. | [1] |

Experimental Protocols

The following protocols are representative of the methodologies used to study the effects of macrocyclic lactones like this compound on glutamate-gated chloride channels.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing a specific GluCl subtype in response to the application of this compound.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding the desired GluCl subunit(s). Incubate for 2-7 days at 16-18°C to allow for channel expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply glutamate at a low concentration (e.g., EC10) to establish a baseline current.

-

Co-apply or pre-apply this compound at various concentrations to determine its effect on the glutamate-induced current (potentiation) or its ability to directly gate the channel.

-

Record the resulting currents using an amplifier and digitizer.

-

-

Data Analysis: Construct dose-response curves to determine EC50 values.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to GluCls, typically through competition with a radiolabeled ligand like [3H]-ivermectin.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the target GluCl in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash and resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-ivermectin), and varying concentrations of unlabeled this compound (the competitor).

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the inhibitory constant (Ki).

-

Conclusion

This compound is a potent modulator of invertebrate glutamate-gated chloride channels. Its action as a positive allosteric modulator and direct agonist leads to the irreversible opening of these channels, causing hyperpolarization, paralysis, and death in susceptible parasites. While further research is needed to fully elucidate the specific binding kinetics and interactions with various GluCl subtypes, the information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals working in the field of anthelmintic discovery and development. The detailed protocols and illustrative diagrams serve as practical resources for designing and interpreting experiments aimed at further unraveling the intricacies of this important drug-target interaction.

References

- 1. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Haemonchus contortus: selection at a glutamate-gated chloride channel gene in ivermectin- and moxidectin-selected strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A glutamate-gated chloride channel subunit from Haemonchus contortus: expression in a mammalian cell line, ligand binding, and modulation of anthelmintic binding by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In Vitro Neuropharmacological Effects of Milbemycin A4 Oxime on Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuropharmacological effects of Milbemycin A4 oxime, a potent macrocyclic lactone anthelmintic. It details the molecular mechanism of action, summarizes key quantitative and semi-quantitative data, outlines established experimental protocols, and visualizes the underlying biological and methodological frameworks.

Introduction

Milbemycin oxime, composed of approximately 80% this compound and 20% Milbemycin A3 oxime, is a broad-spectrum endectocide widely used in veterinary medicine. It belongs to the milbemycin subfamily of macrocyclic lactones and exhibits high efficacy against a range of nematode and arthropod parasites. The selective toxicity of this compound towards invertebrates is primarily due to its specific interaction with unique neuroreceptors absent in their vertebrate hosts. Understanding its in vitro neuropharmacology is crucial for optimizing its use, managing resistance, and developing novel anthelmintic agents.

Core Mechanism of Action

The primary neuropharmacological target of this compound in parasites is the glutamate-gated chloride channel (GluCl) .[1][2][3] These ligand-gated ion channels are exclusive to protostome invertebrates and play a critical role in neurotransmission.

Molecular Events:

-

Binding: this compound binds to an allosteric site on the GluCl subunits expressed on the neuronal and pharyngeal muscle cells of parasites.[1][2]

-

Channel Activation: This binding potentiates the effect of glutamate and can also directly activate the channel, locking it in an open conformation.[4][5] Unlike the rapid, transient opening caused by glutamate, the activation by milbemycin is slow in onset and essentially irreversible.[1][2]

-

Ion Influx: The open channel allows a significant influx of chloride ions (Cl⁻) into the cell.

-

Hyperpolarization: The influx of negative ions leads to hyperpolarization of the cell membrane, making it less excitable and unresponsive to neuronal signals.

-

Paralysis and Death: This sustained hyperpolarization results in a flaccid paralysis of the parasite's somatic and pharyngeal muscles, inhibiting locomotion and feeding.[1] Ultimately, this leads to the expulsion and death of the parasite.

A secondary, though less pronounced, mechanism involves the potentiation of gamma-aminobutyric acid (GABA)-gated chloride channels , further contributing to the inhibitory effect on the parasite's nervous system.

Signaling Pathway Diagram

The following diagram illustrates the primary mechanism of action of this compound at the parasite's neuromuscular junction.

Quantitative In Vitro Efficacy Data

Quantitative data on the in vitro effects of purified this compound are limited in publicly available literature. Studies often use the commercial mixture (milbemycin oxime) or related compounds like milbemycin D and ivermectin. The following table summarizes available semi-quantitative data and observed effects at specified concentrations.

| Parasite Species | Assay Type | Parameter | Concentration / Value | Observations |

| Angiostrongylus cantonensis | Adult Motility | Paralysis | 10⁻⁸ - 10⁻⁶ g/mL | Paralysis antagonized by picrotoxin and bicuculline. |

| Dirofilaria immitis | Adult Motility | Slight Inhibition | 10⁻⁷ g/mL | Only slight inhibitory effects observed. |

| Crenosoma vulpis | L3 Larval Motility | 50% Mortality (EC50) | Not specified | Identified as the most sensitive species compared to An. vasorum and Ae. abstrusus.[6][7] |

| Ancylostoma caninum | Adult Worms | Efficacy | 0.5 mg/kg (in vivo dose) | 90.9% reduction in adult worms (used for in vitro assay context). |

| Toxocara canis | Adult Worms | Efficacy | 0.5 mg/kg (in vivo dose) | 97.8% reduction in adult worms (used for in vitro assay context). |

| Trichuris vulpis | Adult Worms | Efficacy | 1.0 mg/kg (in vivo dose) | 96.8% reduction in adult worms.[8] |

| Ascaris suum | Pharyngeal Muscle | Conductance | Dose-dependent | Milbemycin D (analogue) caused a dose-dependent increase in Cl⁻ conductance.[4][5] |

| Haemonchus contortus | Recombinant GluCl | Sensitivity | 37- to 100-fold decrease | Specific mutations (L256F, P316S) in the AVR-14B subunit decreased sensitivity to Milbemycin A4. |

Note: Some efficacy values are derived from in vivo studies but are included to provide context for the concentrations tested in related in vitro motility and development assays.

Experimental Protocols

Several in vitro assays are routinely employed to evaluate the neuropharmacological effects of anthelmintics like this compound.

Larval Motility/Migration Assay

This assay measures the effect of a compound on the viability and motility of infective third-stage larvae (L3).

Methodology:

-

Larval Preparation: Obtain L3 larvae of the target parasite (e.g., Crenosoma vulpis) and wash them in a suitable buffer (e.g., RPMI-1640 medium).[6]

-

Assay Setup: Dispense approximately 50-100 larvae into each well of a multi-well plate.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include negative (medium only) and vehicle (e.g., 0.1% DMSO) controls.[6]

-

Incubation: Incubate the plates at a controlled temperature (e.g., 16°C or 37°C) for a defined period (e.g., 24 to 72 hours).[6]

-

Motility Assessment: Observe the larvae under an inverted microscope. Motility is often scored based on movement (e.g., sinusoidal motion). Non-motile larvae may be gently prodded to distinguish paralysis from death.

-

Data Analysis: Calculate the percentage of immobile larvae for each concentration. Determine the EC50/IC50 value by fitting the data to a dose-response curve.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

The TEVC technique is a powerful electrophysiological method to directly study the effects of this compound on specific, cloned parasite ion channels expressed heterologously in Xenopus laevis oocytes.

Methodology:

-

Channel Cloning & cRNA Synthesis: Clone the cDNA of the target parasite GluCl subunit (e.g., H. contortus AVR-14B) into an expression vector. Synthesize capped RNA (cRNA) in vitro.

-

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis frog.

-

cRNA Microinjection: Microinject 20-50 ng of the parasite GluCl cRNA into the cytoplasm of each oocyte.

-

Incubation & Expression: Incubate the oocytes for 2-5 days at ~18°C to allow for the expression and assembly of functional channels on the oocyte membrane.

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a recording buffer (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes filled with 3M KCl: one voltage-sensing electrode and one current-injecting electrode.

-

Clamp the oocyte's membrane potential at a holding potential (e.g., -60 mV).

-

-

Compound Application: Perfuse the chamber with a solution containing the agonist (glutamate) to elicit a baseline current. Then, co-apply or substitute with a solution containing this compound and measure the change in chloride current.

-

Data Analysis: Analyze the resulting current traces to determine changes in amplitude, activation kinetics, and dose-response relationships to calculate parameters like EC50.

TEVC Experimental Workflow Diagram

Conclusion

This compound exerts its potent anthelmintic effects by targeting glutamate-gated chloride channels unique to invertebrates. This interaction leads to an irreversible opening of the channels, causing chloride ion influx, membrane hyperpolarization, and subsequent flaccid paralysis of the parasite. In vitro techniques, ranging from whole-organism motility assays to sophisticated electrophysiological recordings on recombinant channels, are indispensable for elucidating this mechanism. While precise EC50 values for this compound are not always available, the collective data from these assays consistently demonstrate its dose-dependent inhibitory action. These methodologies remain fundamental for the continued study of its pharmacological profile, the investigation of resistance mechanisms, and the screening of next-generation parasiticides.

References

- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glutamate-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Milbemycin A4 Oxime: A Technical Deep Dive into its Antifungal and Antibacterial Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milbemycin A4 oxime, a semi-synthetic derivative of the macrolide milbemycin A4, is a compound of significant interest in the field of antimicrobial research. As the major component of the veterinary antiparasitic agent milbemycin oxime, its activity against various parasites is well-documented. However, emerging research has shed light on its potent antifungal properties and potential, though less explored, antibacterial activity. This technical guide provides a comprehensive overview of the current state of research into the antifungal and antibacterial actions of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Antifungal Activity

This compound has demonstrated notable in vitro activity against a range of fungal pathogens, particularly opportunistic yeasts and dermatophytes. Its efficacy is attributed to a dual mechanism of action: the inhibition of ATP-binding cassette (ABC) transporters and the induction of reactive oxygen species (ROS).

Quantitative Antifungal Data

The antifungal activity of this compound, both alone and in synergy with other antifungal agents, has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following tables summarize the available data.

Table 1: In Vitro Antifungal Activity of this compound Against Candida Species

| Fungal Species | This compound MIC (μg/mL) | Reference |

| Candida glabrata DSY562 | > 32 | [1] |

| Candida glabrata DSY565 (Fluconazole-resistant) | > 32 | [1] |

| Candida albicans SC5314 | > 32 | [1] |

| Candida albicans DSY296 (Fluconazole-resistant) | > 32 | [1] |

Table 2: Synergistic Antifungal Activity of Milbemycin Oxime with Azoles Against Trichophyton rubrum

| Antifungal Agent | MIC without Milbemycin Oxime (μg/mL) | MIC with 1.5 μg/mL Milbemycin Oxime (μg/mL) | Fold Decrease in MIC | Reference |

| Voriconazole | 0.063 | 0.015 | 4.2 | [2] |

| Itraconazole | 0.5 | 0.25 | 2 | [2] |

Experimental Protocols

The following is a detailed methodology for determining the antifungal activity of this compound, based on established broth microdilution protocols.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

-

Inoculum Preparation:

-

Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp., 28-30°C for dermatophytes) for 24-72 hours.

-

Colonies are harvested and suspended in sterile saline (0.85% NaCl).

-

The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

-

The inoculum is further diluted in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

-

-

Drug Dilution:

-

This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

-

Serial twofold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be appropriate to determine the MIC.

-

-

Incubation:

-

Each well of the microtiter plate is inoculated with the prepared fungal suspension.

-

A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.

-

The plates are incubated at the appropriate temperature for 24-48 hours for yeasts or longer for slower-growing molds, as determined by the growth in the control well.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the drug-free growth control.

-

Protocol 2: Checkerboard Assay for Synergy Testing

-

Plate Preparation:

-

A 96-well microtiter plate is prepared with serial dilutions of this compound along the rows and a second antifungal agent (e.g., an azole) along the columns.

-

-

Inoculation and Incubation:

-

The plate is inoculated with the fungal suspension and incubated as described in Protocol 1.

-

-

Data Analysis:

-

The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. The FICI is the sum of the MIC of each drug in combination divided by the MIC of each drug alone.

-

Synergy is typically defined as an FICI of ≤ 0.5, indifference as an FICI of > 0.5 to 4.0, and antagonism as an FICI of > 4.0.

-

Mechanism of Antifungal Action

The antifungal activity of this compound is primarily attributed to two distinct mechanisms:

-

Inhibition of ATP-Binding Cassette (ABC) Transporters: Fungal ABC transporters are membrane proteins that play a crucial role in multidrug resistance by actively effluxing antifungal drugs from the cell. This compound inhibits the function of these transporters, leading to an intracellular accumulation of the co-administered antifungal agent to toxic levels. This mechanism is particularly effective in overcoming azole resistance in fungi like Candida and Trichophyton species.[1][2]

-

Induction of Reactive Oxygen Species (ROS): At higher concentrations, this compound has been shown to have intrinsic fungicidal activity, which is believed to be mediated by the generation of reactive oxygen species (ROS) within the fungal cell.[1][3] The accumulation of ROS leads to oxidative stress, damaging cellular components such as proteins, lipids, and DNA, ultimately resulting in cell death.

Caption: Dual mechanisms of this compound's antifungal activity.

Antibacterial Activity

The antibacterial activity of this compound is a less explored area of research compared to its antifungal and antiparasitic properties. While some databases and publications list milbemycins as having "anti-bacterial" properties, specific studies detailing the spectrum of activity or minimum inhibitory concentrations against clinically relevant bacteria are scarce.

Current Research Status

To date, comprehensive studies focusing on the antibacterial efficacy of this compound against a broad range of Gram-positive and Gram-negative bacteria have not been widely published. The available literature primarily focuses on its potent effects on eukaryotic organisms (fungi and parasites).

Experimental Protocols for Antibacterial Susceptibility Testing

Should research into the antibacterial properties of this compound be undertaken, the following standard methodologies are recommended.

Protocol 3: Broth Microdilution Antibacterial Susceptibility Testing

-

Inoculum Preparation:

-

Bacterial isolates are grown on a suitable non-selective agar medium (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.

-

Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

The inoculum is diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Drug Dilution and Incubation:

-

Serial twofold dilutions of this compound are prepared in CAMHB in a 96-well microtiter plate.

-

Each well is inoculated with the bacterial suspension.

-

Plates are incubated at 37°C for 16-20 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Caption: Workflow for antibacterial susceptibility testing of this compound.

Conclusion and Future Directions

This compound presents a compelling profile as an antifungal agent, particularly in its ability to potentiate the efficacy of existing azole drugs against resistant fungal strains. Its dual mechanism of action, targeting both drug efflux and inducing oxidative stress, makes it a promising candidate for further investigation in the development of novel antifungal therapies.

The antibacterial potential of this compound remains largely uncharacterized. Future research should focus on systematic screening against a diverse panel of pathogenic bacteria to elucidate any significant antibacterial activity. Detailed mechanistic studies are also warranted to fully understand the downstream cellular consequences of ABC transporter inhibition and ROS production in fungi, which could reveal novel targets for antifungal drug development. For drug development professionals, the synergistic activity of this compound with current antifungals suggests a potential role as an adjunctive therapy to combat drug-resistant mycoses.

References

The Rise of Milbemycins: A Technical Guide to their Development as Broad-Spectrum Antiparasitic Agents

For Researchers, Scientists, and Drug Development Professionals

The milbemycins, a class of macrocyclic lactones, have carved a significant niche in the arsenal of antiparasitic agents, particularly in veterinary medicine. Their journey from discovery in a soil microorganism to their widespread use is a testament to the power of natural product screening, chemical derivatization, and a deep understanding of parasite biology. This technical guide provides an in-depth exploration of the history, development, and mechanism of action of milbemycins, tailored for researchers and professionals in the field of drug development.

Discovery and Early Development: A Serendipitous Finding

The story of milbemycins begins in the 1970s at the Sankyo Co. in Japan.[1][2] Scientists isolated a new family of macrolide compounds from the fermentation broth of the soil bacterium Streptomyces hygroscopicus subspecies aureolacrimosus.[3][4] These compounds, later named milbemycins, initially demonstrated potent insecticidal and acaricidal activity.[4] Structurally, milbemycins are closely related to the avermectins, another class of potent antiparasitic macrocyclic lactones, but they lack the disaccharide substituent at the C-13 position.[4]

Early research focused on characterizing the various milbemycin analogues produced during fermentation, with milbemycin A3 and A4 being the major components.[5] The initial development efforts were directed towards agricultural applications due to their efficacy against mites and insects. However, the recognition of their anthelmintic properties opened a new avenue for their use in animal health.

From Natural Products to Potent Anthelmintics: The Advent of Milbemycin Oxime

While the naturally occurring milbemycins showed promise, chemical modification was key to unlocking their full therapeutic potential. A significant breakthrough was the synthesis of milbemycin oxime, a derivative of milbemycin A3 and A4.[6] This semi-synthetic compound exhibited a broader spectrum of activity and improved safety profile, leading to its development as a veterinary drug. Milbemycin oxime is a mixture of the oximes of milbemycin A3 and milbemycin A4.[3]

The development of milbemycin oxime marked a pivotal point in the history of this drug class, establishing its role in the control of a wide range of internal and external parasites in companion animals. It is effective against heartworms, roundworms, hookworms, and whipworms in dogs and cats.[7][8]

Mechanism of Action: Targeting the Parasite's Nervous System

The potent antiparasitic activity of milbemycins stems from their specific mode of action on the nervous system of invertebrates. Milbemycins, like avermectins, act as agonists at glutamate-gated chloride ion channels (GluCls), which are found in the nerve and muscle cells of nematodes and arthropods.[1][3][7][9][10][11][12][13]

Binding of milbemycins to these channels leads to an increased influx of chloride ions into the cells.[1][3][12][13] This hyperpolarizes the cell membrane, making it less excitable and disrupting neurotransmission. The resulting paralysis and eventual death of the parasite are the ultimate outcomes of this targeted neurological assault.[7][9][10] The selectivity of milbemycins for invertebrates is due to the fact that in mammals, GABA is the primary inhibitory neurotransmitter in the central nervous system, and the glutamate-gated chloride channels are not as prevalent or are less sensitive to these compounds.[11]

Quantitative Efficacy Data

The efficacy of milbemycins has been extensively documented in numerous studies. The following tables summarize key quantitative data on the effectiveness of milbemycin oxime and milbemectin against various parasitic nematodes.

| Milbemycin Oxime Efficacy against Canine Gastrointestinal Nematodes | |||

| Parasite Species | Dosage (mg/kg) | Efficacy (%) | Reference |

| Ancylostoma caninum (Hookworm) | 0.5 | 90.9 - 100 | [14][15] |

| Ancylostoma braziliense (Hookworm) | 0.5 | 94.8 | [14] |

| Toxocara canis (Roundworm) | 0.5 | 97.8 - 100 | [11][14] |

| Toxascaris leonina (Roundworm) | 0.5 | 99.4 | [14] |

| Trichuris vulpis (Whipworm) | 0.5 | ≥98.3 - 100 | [11][14] |

| Uncinaria stenocephala (Hookworm) | 0.5 | 74.9 | [14] |

| In Vitro Nematicidal Efficacy of Milbemectin against Meloidogyne javanica (Root-Knot Nematode) | |

| Parameter | Value (µg/mL) |

| LC50 (Juvenile Motility) | 7.4 |

| LC90 (Juvenile Motility) | 29.9 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the development and evaluation of milbemycins.

Fermentation of Streptomyces hygroscopicus for Milbemycin Production

Objective: To cultivate Streptomyces hygroscopicus under optimized conditions to produce milbemycins.

Materials:

-

Streptomyces hygroscopicus strain

-

Seed culture medium (e.g., Tryptone Soya Broth)

-

Production fermentation medium (optimized for milbemycin production)[9]

-

Carbon source (e.g., glucose, soluble starch)

-

Nitrogen source (e.g., yeast extract, soybean meal)

-

Mineral salts (e.g., CaCO₃, KH₂PO₄, MgSO₄·7H₂O)

-

Trace elements

-

-

Shake flasks or fermenter

-

Incubator shaker

Protocol:

-

Inoculum Preparation: Inoculate a loopful of Streptomyces hygroscopicus from a slant into a flask containing seed culture medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.

-

Production Fermentation: Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v).

-

Incubation: Incubate the production culture in a fermenter or shake flasks at 28-30°C for 7-10 days. Maintain adequate aeration and agitation.

-

Monitoring: Monitor the fermentation process by measuring pH, biomass, and milbemycin titer at regular intervals using High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of Milbemycins from Fermentation Broth

Objective: To isolate and purify milbemycins from the fermentation culture.

Materials:

-

Fermentation broth containing milbemycins

-

Organic solvents (e.g., acetone, ethyl acetate, methanol, hexane)

-

Silica gel for column chromatography

-

HPLC system for purification and analysis

Protocol:

-

Biomass Separation: Separate the mycelial cake from the fermentation broth by centrifugation or filtration.

-

Extraction:

-

Extract the mycelial cake with a polar organic solvent like acetone or methanol to extract the intracellular milbemycins.

-

Extract the filtrate with a non-polar organic solvent such as ethyl acetate or hexane to recover extracellular milbemycins.

-

-

Concentration: Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

-

Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

-

Collect fractions and analyze for the presence of milbemycins using Thin Layer Chromatography (TLC) or HPLC.

-

Pool the fractions containing the desired milbemycin analogues.

-

-

Final Purification: Further purify the pooled fractions using preparative HPLC to obtain highly pure milbemycin A3 and A4.

Synthesis of Milbemycin Oxime from Milbemycin A3/A4

Objective: To chemically convert milbemycin A3 and A4 into their corresponding oximes.

Materials:

-

Purified milbemycin A3/A4 mixture

-

Oxidizing agent (e.g., manganese dioxide, pyridinium chlorochromate)

-

Hydroxylamine hydrochloride

-

Base (e.g., sodium acetate, pyridine)

-

Organic solvents (e.g., dichloromethane, methanol)

Protocol:

-

Oxidation: Dissolve the milbemycin A3/A4 mixture in a suitable organic solvent (e.g., dichloromethane). Add an oxidizing agent (e.g., manganese dioxide) and stir at room temperature until the starting material is consumed (monitored by TLC or HPLC). This reaction converts the C5-hydroxyl group to a ketone.

-

Work-up: Filter the reaction mixture to remove the oxidizing agent and concentrate the filtrate to obtain the crude 5-keto-milbemycin.

-

Oximation: Dissolve the crude 5-keto-milbemycin in a solvent such as methanol. Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the oximation is complete (monitored by TLC or HPLC).

-

Purification: Purify the resulting milbemycin oxime by column chromatography on silica gel to yield the final product.

In Vitro Larval Migration Inhibition Assay

Objective: To assess the inhibitory effect of milbemycin compounds on the motility of parasitic nematode larvae.

Materials:

-

Third-stage (L3) larvae of a target nematode (e.g., Haemonchus contortus)

-

Test compounds (milbemycins) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

96-well microtiter plates with a mesh bottom

-

Incubator

Protocol:

-

Larval Suspension: Prepare a suspension of L3 larvae in PBS at a known concentration (e.g., 1000 larvae/mL).

-

Compound Preparation: Prepare serial dilutions of the test compounds in PBS.

-

Assay Setup: Add a fixed volume of the larval suspension to each well of the 96-well plate. Add the test compounds at various concentrations to the wells. Include a negative control (solvent only) and a positive control (a known anthelmintic like ivermectin).

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 24-48 hours).

-

Migration Assessment: After incubation, larvae that are still motile will migrate through the mesh at the bottom of the wells into a collection plate containing PBS.

-

Quantification: Count the number of migrated larvae in the collection plate.

-

Data Analysis: Calculate the percentage of inhibition of migration for each compound concentration compared to the negative control. Determine the IC50 value (the concentration that inhibits 50% of larval migration).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by milbemycins and a typical workflow for the discovery and development of natural product-based antiparasitic drugs.

Caption: Milbemycin's mechanism of action on the parasite's glutamate-gated chloride channel.

Caption: A generalized workflow for the discovery and development of antiparasitic drugs from natural products.

Conclusion and Future Perspectives

The history of milbemycins is a compelling example of successful natural product drug discovery. From their origins in a soil bacterium to their refinement into highly effective and widely used antiparasitic agents, the development of milbemycins underscores the importance of interdisciplinary research, including microbiology, natural product chemistry, and pharmacology.

Future research in this area may focus on several key aspects:

-

Combating Drug Resistance: As with any antiparasitic agent, the emergence of resistance is a concern. Continued research into the mechanisms of resistance and the development of new milbemycin analogues or combination therapies will be crucial.

-

Expanding the Spectrum of Activity: While already broad, there is potential to discover or engineer milbemycins with activity against a wider range of parasites, including those affecting livestock and humans.

-

Biosynthetic Engineering: Advances in synthetic biology and genetic engineering of Streptomyces could lead to the production of novel milbemycin analogues with improved properties and higher fermentation yields.

The legacy of the milbemycins serves as an inspiration for the continued exploration of nature's chemical diversity in the quest for new and effective treatments for parasitic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Complementary Quantitative Structure–Activity Relationship Models for the Antitrypanosomal Activity of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cambridge.org [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. Laboratory bioassays for the assessment of anthelmintic property of plant extracts against gastrointestinal nematodes | Moroccan Journal of Agricultural Sciences [techagro.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. researchgate.net [researchgate.net]

- 10. EP2886640A1 - Process for isolation of milbemycins A3 and A4 - Google Patents [patents.google.com]

- 11. Local field study on the effectiveness and safety of milbemycin oxime and lotilaner (Credelio® Plus) against canine gastrointestinal nematodes in the Republic of Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Control of nematode parasites with agents acting on neuro-musculature systems: Lessons for neuropeptide ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Efficacy of oral afoxolaner plus milbemycin oxime chewables against induced gastrointestinal nematode infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Milbemycin A4 Oxime in Formulations

Introduction

Milbemycin oxime is a broad-spectrum antiparasitic agent used in veterinary medicine. It consists of a mixture of milbemycin A3 oxime and milbemycin A4 oxime, with the A4 component typically comprising at least 80% of the mixture.[1][2] Accurate and precise analytical methods are crucial for the quality control of milbemycin oxime in pharmaceutical formulations to ensure its safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in various formulations. The described method is stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its degradation products and related substances.[3][4]

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous component and an organic modifier. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Materials and Reagents

-

Reference Standard: Milbemycin Oxime (USP Reference Standard or equivalent)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)

-

Reagents: Phosphoric acid, Perchloric acid, Ammonium acetate (analytical grade)

-

Water: Deionized water, filtered through a 0.45 µm membrane

-

Columns: A C18 column is typically used. Specific examples include:

-

Formulations: Commercial tablets or other formulations containing milbemycin oxime.

Experimental Protocols

Standard Solution Preparation

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of Milbemycin Oxime reference standard and transfer it to a 100 mL volumetric flask.[7] Dissolve and dilute to volume with a suitable diluent (e.g., methanol or acetonitrile). Sonicate for 20 minutes to ensure complete dissolution.[7]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected sample concentration range (e.g., 0.1 - 150% of the analytical concentration).[4]

Sample Preparation (from Tablet Formulation)

-

Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to determine the average tablet weight.[7]

-

Accurately weigh a portion of the powdered tablets equivalent to a target amount of milbemycin oxime (e.g., 100 mg) and transfer it to a 100 mL volumetric flask.[7]

-

Add a suitable diluent (e.g., methanol or acetonitrile), and sonicate for at least 20 minutes to facilitate extraction of the active ingredient.[7]

-

Dilute to volume with the diluent and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Further dilutions may be necessary with the mobile phase to bring the concentration within the calibration range.

HPLC Instrumentation and Conditions

The following tables summarize typical isocratic and gradient HPLC methods for the analysis of milbemycin oxime. The choice of method may depend on the complexity of the formulation and the need to separate impurities.

Table 1: Isocratic HPLC Method Parameters

| Parameter | Value | Reference |

| Column | Supelco Ascentis Express C18 (100 mm × 3.0 mm, 2.7 µm) | [3] |

| Mobile Phase | 30% 0.05% Phosphoric acid in water : 70% (Methanol:Acetonitrile 6:4 v/v) | [3] |

| Flow Rate | 0.5 mL/min | [3] |

| Column Temperature | 50°C | [3] |

| Detection Wavelength | 244 nm | [3][4] |

| Injection Volume | 6 µL | [4][5][6] |

Table 2: Gradient HPLC Method Parameters

| Parameter | Value | Reference |

| Column | HALO® C18 (100 mm × 4.6 mm, 2.7 µm) | [4][5][6] |

| Mobile Phase A | Water:Acetonitrile:Perchloric acid (70:30:0.06 v/v/v) | [4][5][6] |

| Mobile Phase B | Isopropanol:Methanol:1,4-Dioxane:Perchloric acid (50:45:5:0.06 v/v/v/v) | [4][5][6] |

| Flow Rate | 0.5 mL/min | [4][5][6] |

| Column Temperature | 50°C | [4][5][6] |

| Detection Wavelength | 240 nm | [4][5][6] |

| Injection Volume | 6 µL | [4][5][6] |

Data Analysis

-

Identification: The retention time of the this compound peak in the sample chromatogram should match that of the reference standard.

-

Quantification: The concentration of this compound in the sample is calculated using the peak area response from the calibration curve. The linearity of the method should be established by plotting the peak area versus the concentration of the working standard solutions.

Method Validation Summary

The described HPLC methods have been validated according to ICH/VICH guidelines.[3][4] A summary of typical validation parameters is presented in Table 3.

Table 3: Summary of Method Validation Parameters

| Parameter | Typical Value | Reference |

| Linearity Range | 0.1% to 120% of target concentration | [4][6] |

| Correlation Coefficient (r²) | > 0.999 | [8] |

| Limit of Detection (LOD) | 0.03% of analytical concentration | [4][6] |

| Limit of Quantitation (LOQ) | 0.1% of analytical concentration | [4][6] |

| Accuracy (% Recovery) | Typically 98-102% | [4][6] |

| Precision (%RSD) | < 2% | [8] |

Experimental Workflow Diagram

References

- 1. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Development of a Reversed-Phase HPLC Method by Applying a Scientific Approach and Strategies to Achieve Challenging Separation of Impurity Peaks in Typical Commercial Bulk Batches of Milbemycin Oxime Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijirt.org [ijirt.org]

- 8. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for In Vitro Milbemycin A4 Oxime Testing on Parasites

These application notes provide detailed protocols for the in vitro culture of various parasites and the subsequent testing of Milbemycin A4 oxime, a potent endectocide. The following sections are designed for researchers, scientists, and drug development professionals to assess the efficacy of this compound against key parasitic targets.

Introduction

This compound, a macrocyclic lactone, is a broad-spectrum antiparasitic agent effective against a range of nematodes and arthropods. Understanding its in vitro efficacy is a critical step in drug development and resistance monitoring. This document outlines standardized methods for the in vitro culture of selected parasites and for conducting susceptibility assays with this compound. The primary parasites covered include the ear mite Psoroptes cuniculi, the scabies mite Sarcoptes scabiei, the canine heartworm Dirofilaria immitis, and the model nematode Caenorhabditis elegans.

General Laboratory Procedures

For all in vitro parasite cultures and drug sensitivity assays, it is imperative to maintain sterile conditions to prevent microbial contamination. All media and equipment should be sterilized by autoclaving or filtration. Experiments should be conducted in a laminar flow hood, and appropriate personal protective equipment (PPE) should be worn.

In Vitro Culture and this compound Susceptibility Testing of Psoroptes cuniculi